N,N-Dibutylpiperidin-4-amine
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Overview
Description
N,N-Dibutylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of two butyl groups attached to the nitrogen atom at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylpiperidin-4-amine typically involves the alkylation of piperidine with butyl halides. One common method is the reaction of piperidine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of Grignard reagents and other organometallic compounds can facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
N,N-Dibutylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Dibutylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. Its effects are mediated through the modulation of ion channels, neurotransmitter release, and enzyme activity .
Comparison with Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.
N-Butylpiperidine: A derivative with a butyl group attached to the nitrogen atom.
Uniqueness: N,N-Dibutylpiperidin-4-amine is unique due to the presence of two butyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may confer specific properties that are valuable in research and industrial applications .
Properties
CAS No. |
53617-38-2 |
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Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N,N-dibutylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
YYMYVRMJJWJWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1CCNCC1 |
Origin of Product |
United States |
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